![molecular formula C18H22N2O2S3 B4544417 3-[4-(4-methyl-1-piperidinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4544417.png)
3-[4-(4-methyl-1-piperidinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound is a thiazolidinone derivative, a class of compounds known for their diverse biological activities and significant pharmacological importance. Thiazolidinones are core structures for developing therapeutic agents, owing to their versatility in chemical reactions and ability to interact with various biological targets.
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves the condensation of thiosemicarbazones with chloroethyl acetate and anhydrous sodium acetate in refluxing ethanol, leading to the formation of compounds with both piperidine and thiohydantoin nuclei (Thanusu, Kanagarajan, & Gopalakrishnan, 2010). This method is noted for its efficiency and the high yield of target compounds, providing a versatile pathway for synthesizing various thiazolidinone derivatives.
Molecular Structure Analysis
Molecular structure analysis via X-ray diffraction has revealed significant insights into the compound's geometry, confirming non-planarity and detailing intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to its stability (Yahiaoui et al., 2019). These structural features are crucial for the compound's biological activity and interaction with biological targets.
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, including cyclocondensation with isothiocyanatosulfonamides and reactions with electrophiles to produce a range of biologically active compounds. These reactions enhance the compound's versatility as a scaffold for developing new therapeutic agents (El-Gaby et al., 2009).
properties
IUPAC Name |
(5Z)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S3/c1-13-6-9-19(10-7-13)16(21)5-2-8-20-17(22)15(25-18(20)23)12-14-4-3-11-24-14/h3-4,11-13H,2,5-10H2,1H3/b15-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOMSORAFNFTOU-QINSGFPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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